

An In-depth Technical Guide to 1-Nitroso-4-(phenylmethyl)piperazine

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Compound of Interest

Compound Name: 1-Benzyl-4-nitrosopiperazine

Cat. No.: B018492

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This technical guide provides a comprehensive overview of 1-Nitroso-4-(phenylmethyl)piperazine, also known as 1-Nitroso-4-benzylpiperazine, tailored for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthesis and analytical methodologies, and its biological significance, particularly focusing on its toxicological profile as a nitrosamine derivative.

Chemical Identity

IUPAC Name: 1-Nitroso-4-(phenylmethyl)piperazine

Synonyms:

- 1-Nitroso-4-benzylpiperazine
- N-Nitroso-N'-benzylpiperazine

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for 1-Nitroso-4-(phenylmethyl)piperazine and its parent compound, 1-benzylpiperazine. Direct experimental data for the nitroso-derivative is limited; therefore, some values are based on closely related compounds and are indicated as such.

| Property | 1-Nitroso-4-(phenylmethyl)piperazine | 1-Benzylpiperazine |
|-------------------|---|--|
| Molecular Formula | C ₁₁ H ₁₅ N ₃ O | C ₁₁ H ₁₆ N ₂ |
| Molecular Weight | 205.26 g/mol | 176.26 g/mol [1] |
| CAS Number | Not available | 2759-28-6[1] |
| Melting Point | Not available | 17-20 °C[2] |
| Boiling Point | Not available | 143-146 °C at 12 mmHg[2] |
| pKa | Not available | 9.25 ± 0.10 (Predicted)[2] |
| Solubility | Estimated to be moderately soluble in water and more soluble in organic solvents like ethanol and acetone.[3] | Insoluble in water; soluble in acetone, chloroform, and methanol.[4] |
| LD50 | Not available (classified as a potential carcinogen) | Not available |

Experimental Protocols

Synthesis of 1-Nitroso-4-(phenylmethyl)piperazine

The synthesis of 1-Nitroso-4-(phenylmethyl)piperazine can be achieved in a two-step process: first, the synthesis of the precursor 1-benzylpiperazine, followed by its nitrosation.

Step 1: Synthesis of 1-Benzylpiperazine

This protocol is adapted from a known organic synthesis procedure.[5]

- **Preparation of the Reaction Mixture:** In a 250-mL Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol. Warm the solution to 65°C in a water bath.
- **Addition of Piperazine Dihydrochloride:** While maintaining the temperature at 65°C, add 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate to the solution and swirl until it dissolves.

- **Addition of Benzyl Chloride:** With vigorous stirring, add 15.8 g (14.3 mL, 0.125 mole) of recently distilled benzyl chloride to the reaction mixture over a period of 5 minutes. The formation of a white precipitate will be observed.
- **Reaction Completion and Isolation of Precursor Salt:** Continue stirring the mixture at 65°C for an additional 25 minutes. Afterward, cool the solution in an ice bath for approximately 30 minutes without stirring.
- **Filtration and Washing:** Collect the crystalline piperazine dihydrochloride monohydrate by suction filtration. Wash the crystals with three 10-mL portions of ice-cold absolute ethanol and allow them to dry.
- **Isolation of 1-Benzylpiperazine Dihydrochloride:** Cool the combined filtrate and washings in an ice bath. Add 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C. After thorough mixing, cool the solution for 10-15 minutes in the ice bath to precipitate 1-benzylpiperazine dihydrochloride.
- **Final Product Isolation:** Collect the precipitated 1-benzylpiperazine dihydrochloride by suction filtration, wash with dry benzene, and dry the product.
- **Liberation of the Free Base:** Dissolve the dihydrochloride salt in approximately 50 mL of water and make the solution alkaline (pH > 12) with 5N sodium hydroxide. Extract the aqueous solution with chloroform (12 x 20 mL portions). Dry the combined organic extracts over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The resulting pale-brown oil is 1-benzylpiperazine.

Step 2: Nitrosation of 1-Benzylpiperazine

This is a general procedure for the nitrosation of secondary amines and should be performed with appropriate safety precautions due to the carcinogenic nature of nitrosamines.

- **Dissolution of the Amine:** Dissolve the synthesized 1-benzylpiperazine in an aqueous acidic solution (e.g., hydrochloric acid) and cool the solution to 0-5°C in an ice-salt bath.
- **Preparation of Nitrosating Agent:** Prepare a solution of sodium nitrite in water.

- **Nitrosation Reaction:** Slowly add the sodium nitrite solution dropwise to the stirred, cooled solution of 1-benzylpiperazine hydrochloride. Maintain the temperature below 5°C throughout the addition.
- **Reaction Monitoring and Work-up:** Monitor the reaction by TLC or GC-MS. Once the reaction is complete, neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution).
- **Extraction and Purification:** Extract the product into an organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 1-Nitroso-4-(phenylmethyl)piperazine. Further purification can be achieved by chromatography if necessary.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the qualitative and quantitative analysis of 1-Nitroso-4-(phenylmethyl)piperazine.^{[6][7][8]}

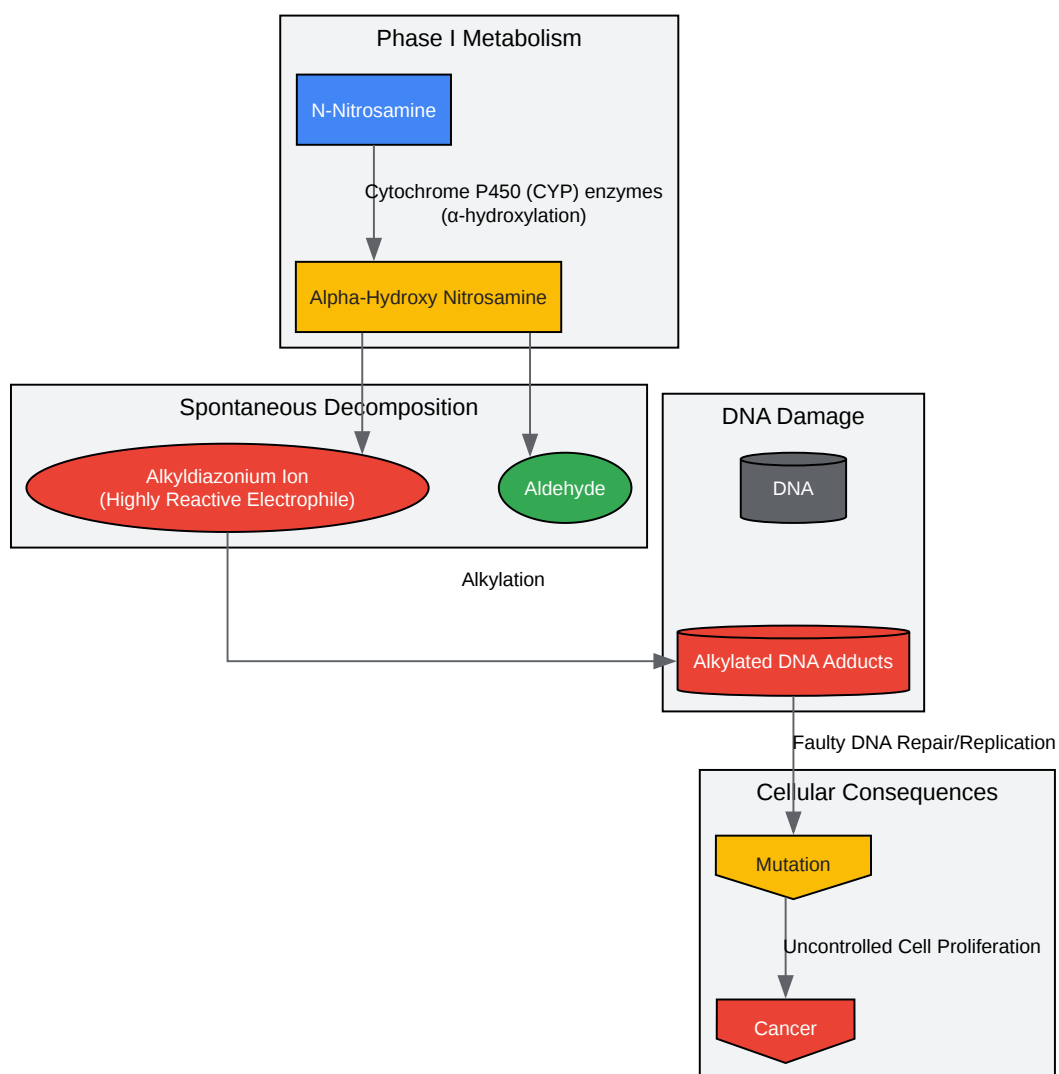
- **Sample Preparation:** Dissolve the sample in a suitable solvent such as methanol.
- **GC Column:** A non-polar capillary column, such as a 5% phenyl/95% methyl silicone column, is appropriate.
- **Oven Program:** A temperature gradient can be used, for example, starting at 150°C, holding for 1 minute, then ramping to 290°C.
- **Carrier Gas:** Helium is a common carrier gas.
- **MS Detector:** The mass spectrometer can be operated in electron ionization (EI) mode. The mass spectrum of the parent compound, benzylpiperazine, shows characteristic fragments at m/z 91 (base peak), 134, and 176.^[8] The nitroso derivative would be expected to show a molecular ion peak corresponding to its molecular weight and a fragmentation pattern influenced by the nitroso group.

Biological Activity and Signaling Pathways

The primary biological significance of 1-Nitroso-4-(phenylmethyl)piperazine is its potential carcinogenicity, a characteristic shared by many N-nitroso compounds. These compounds are generally not directly genotoxic but require metabolic activation to exert their carcinogenic effects.^{[9][10]} The parent compound, 1-benzylpiperazine (BZP), is a known central nervous system stimulant that acts on dopaminergic and serotonergic systems.^{[1][10]} However, the addition of the nitroso group drastically alters its biological activity towards that of a potential pro-carcinogen.

The metabolic activation of N-nitrosamines is a critical pathway leading to their carcinogenicity. This process is primarily mediated by cytochrome P450 enzymes in the liver.^{[9][10]}

Metabolic Activation and DNA Adduct Formation of N-Nitrosamines

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